molecular formula C9H5BrCl2N2O B1373262 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole CAS No. 1133116-19-4

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Cat. No. B1373262
M. Wt: 307.96 g/mol
InChI Key: KKRHIWCBMSLHCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole (BDMO) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a five-membered ring containing two nitrogen atoms and three oxygen atoms, and can be synthesized from the reaction of 4-bromobenzaldehyde and dichloromethyl-1,2,4-oxadiazole. BDMO is a useful tool in scientific research due to its unique properties, and it has been used in a variety of applications, including drug synthesis and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Difluoromethylene-Containing Compounds : The compound 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is used in the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. This includes the production of γ-butyrolactones and tetrahydrofurans, demonstrating its versatility in chemical synthesis (Yang et al., 2007).

  • Characterization of 1,2,4-Oxadiazole Derivatives : The structural analysis of related 1,2,4-oxadiazole compounds shows planarity and specific dihedral angles, which are crucial for understanding their chemical behavior and potential applications (Fun et al., 2010).

Biological and Pharmacological Activities

  • Antimicrobial and Hemolytic Activity : Derivatives of 1,2,4-oxadiazole, including compounds related to 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, have been evaluated for antimicrobial and hemolytic activity. Some derivatives show promise against selected microbial species, indicating potential for development into antimicrobial agents (Gul et al., 2017).

  • Antimicrobial and Antileishmanial Activity : Studies on related 1,2,4-oxadiazole derivatives reveal antimicrobial activities against various bacteria and high antileishmanial activity. These findings suggest potential applications in combating infectious diseases (Ustabaş et al., 2020).

  • Antimicrobial Synthesis : Novel derivatives of 1,2,4-oxadiazole, including the 3-(4-Bromophenyl) variant, have been synthesized and shown to possess antimicrobial properties. This underscores their potential in the development of new antimicrobial agents (Kaneria et al., 2016).

  • Optical Properties for Electronics : Studies on 1,3,4-oxadiazole derivatives, similar to the 3-(4-Bromophenyl) compound, indicate their potential in optoelectronics due to their optical limiting properties. This suggests applications in the development of electronic and photonic devices (Chandrakantha et al., 2011).

  • Insecticidal Activity : Research on 1,2,4-oxadiazoles, including derivatives of 3-(4-Bromophenyl), demonstrates insecticidal activities against specific pests. This indicates their potential use in agriculture for pest control (Li et al., 2013).

Safety And Hazards

The safety data sheet for “3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole” is available for viewing and download . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

3-(4-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c10-6-3-1-5(2-4-6)8-13-9(7(11)12)15-14-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHIWCBMSLHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674981
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

CAS RN

1133116-19-4
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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